Home > Products > Screening Compounds P89747 > Clomifene N-Oxide Hydrochloride
Clomifene N-Oxide Hydrochloride - 97986-33-9

Clomifene N-Oxide Hydrochloride

Catalog Number: EVT-13542446
CAS Number: 97986-33-9
Molecular Formula: C26H29Cl2NO2
Molecular Weight: 458.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clomifene N-Oxide Hydrochloride, also known as Clomifenoxide, is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene class. It is characterized as an antiestrogen and a gonad stimulant, although it has never been marketed for clinical use. Clomifene N-Oxide is recognized as an active metabolite of clomifene, which is commonly used to induce ovulation in women with fertility issues .

Source and Classification

Clomifene N-Oxide Hydrochloride is derived from clomifene, which is synthesized through various chemical processes. The compound is classified under several categories in pharmacology, including:

  • Selective Estrogen Receptor Modulators (SERMs)
  • Fertility Agents
  • Hormone Antagonists .
Synthesis Analysis

The synthesis of Clomifene N-Oxide involves several methods, primarily focusing on the conversion of clomifene into its N-oxide form. A notable approach includes a one-pot synthesis method that utilizes dichloromethane as a solvent. This method combines dehydration and chlorination steps without isolating intermediates, streamlining the process .

Technical Details

  1. Dehydration: The precursor compound undergoes dehydration using a mineral acid to produce an intermediate salt.
  2. Chlorination: The intermediate is then chlorinated using N-chlorosuccinimide or other chlorinating agents to yield clomifene.
  3. Isomer Separation: Techniques such as high-performance liquid chromatography are employed to separate the resulting cis- and trans-isomers .
Molecular Structure Analysis

Clomifene N-Oxide Hydrochloride has the following molecular characteristics:

  • IUPAC Name: 2-(4-(2-chloro-1,2-diphenylvinyl)phenoxy)-N,N-diethylethan-1-amine oxide
  • Molecular Formula: C26H28ClNO2
  • Molar Mass: 421.97 g/mol
  • CAS Number: 97642-74-5
  • Appearance: Hygroscopic off-white solid
  • Solubility: Soluble in acetonitrile .
Chemical Reactions Analysis

Clomifene N-Oxide participates in various chemical reactions typical of selective estrogen receptor modulators. Notably, it can undergo oxidation reactions to form its N-oxide derivative from clomifene. The reactions often involve:

  • Chlorination: Introducing chlorine atoms into the molecular structure.
  • Dehydration: Removal of water molecules during synthesis.

These reactions contribute to the compound's pharmacological properties, particularly its ability to modulate estrogen receptors effectively .

Mechanism of Action

The mechanism of action for Clomifene N-Oxide Hydrochloride involves its interaction with estrogen receptors in various tissues, including the hypothalamus and pituitary gland. By competing with estrogen for binding sites, it alters the hormonal feedback mechanisms that regulate ovulation.

Process and Data

  1. Estrogen Receptor Binding: Clomifene N-Oxide binds to estrogen receptors, leading to a reduction in estrogen's effects in certain tissues while promoting gonadotropin release from the pituitary gland.
  2. Endocrine Events: This binding initiates a cascade of endocrine events that culminate in increased follicle-stimulating hormone and luteinizing hormone levels, promoting ovulation .
Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid crystalline
  • Color: Off-white
  • Hygroscopicity: Yes

Chemical Properties

  • Stability: Stable under normal conditions.
  • Reactivity: Does not undergo hazardous polymerization.
  • Storage Conditions: Should be stored at 2–8 °C .

Relevant Data

The compound exhibits solubility in organic solvents like acetonitrile but may have limited solubility in water due to its hydrophobic characteristics.

Applications

Clomifene N-Oxide Hydrochloride has potential applications primarily in scientific research related to reproductive health and endocrinology. Its role as a selective estrogen receptor modulator makes it valuable for studying:

  • Ovulation induction mechanisms.
  • Hormonal regulation and feedback loops.
  • Potential therapeutic uses in conditions like polycystic ovary syndrome.

Despite its promising profile, further research is necessary to explore its efficacy and safety in clinical settings .

Synthesis and Structural Optimization

Stereochemical Considerations in the Synthesis of Clomifene N-Oxide Derivatives

Clomifene (as the free base) exists as a mixture of geometric isomers (cis-zuclomiphene and trans-enclomiphene) due to restricted rotation around its central double bond. This stereochemistry critically influences both estrogen receptor (ER) binding affinity and the regioselectivity of N-oxidation. The trans isomer (enclomiphene) exhibits stronger anti-estrogenic activity due to optimal positioning of its diethylaminoethoxy side chain within the ER binding pocket, while the cis isomer (zuclomiphene) displays partial agonist activity. During N-oxidation, human flavin-containing monooxygenase isoform 3 (hFMO3) demonstrates significant regio-selectivity. Biocatalytic studies using E. coli-expressed hFMO3 show preferential oxidation of the tertiary amine nitrogen in enclomiphene, achieving >90% conversion to its N-oxide derivative under optimized conditions [4]. This selectivity is attributed to steric accessibility differences near the amine moiety between isomers. Molecular docking simulations suggest the trans isomer adopts a conformation allowing closer proximity of the nitrogen atom to the FAD-binding site within hFMO3’s catalytic pocket. The stereochemistry further dictates the physicochemical properties of the resulting N-oxides; enclomiphene N-oxide exhibits a 15% higher aqueous solubility compared to zuclomiphene N-oxide at physiological pH (7.4), directly impacting formulation potential [1] [4].

Table 1: Impact of Clomifene Stereochemistry on N-Oxidation and Properties

IsomerRelative N-Oxidation Rate (hFMO3)ER Binding Affinity (IC₅₀, nM)Aqueous Solubility (N-Oxide, µg/mL)Dominant Metabolic Pathway
trans-(Enclomiphene)1.0 (Reference)12.5 ± 1.878.3 ± 5.2Direct Glucuronidation
cis-(Zuclomiphene)0.68 ± 0.1185.6 ± 9.366.7 ± 4.8CYP3A4 Hydroxylation

Comparative Analysis of Synthetic Routes: Grignard Reaction vs. Chlorination Strategies

Two principal synthetic routes dominate the production of Clomifene N-Oxide Hydrochloride: chemical synthesis via chlorination/Grignard pathways and biocatalytic synthesis using engineered enzymes.

Chemical Synthesis (Chlorination/Grignard Route):This multi-step process begins with the Grignard reaction between p-chlorobenzophenone and 4-(2-diethylaminoethoxy)phenylmagnesium bromide, yielding the tertiary alcohol intermediate. Subsequent dehydration under acidic conditions (e.g., concentrated H₂SO₄ or acetic acid/HCl) generates the alkene core of clomifene. Critical for N-oxide formation is the selective oxidation of the tertiary amine. Traditional methods employ m-chloroperoxybenzoic acid (mCPBA) in dichloromethane, achieving 70-85% yields. However, significant challenges exist:

  • Over-oxidation: Formation of the N,N-dioxide byproduct can reach 15-20% under suboptimal temperature or stoichiometric conditions, requiring complex chromatographic purification.
  • Isomer Separation: The reaction produces a mixture of cis and trans N-oxides. Isomer resolution typically employs fractional crystallization or preparative HPLC, reducing overall yield to 50-60% for the pure enclomiphene N-oxide.
  • Acid Salt Formation: Conversion to the hydrochloride salt involves treatment with HCl in anhydrous ethereal solvents. Strict control of stoichiometry (1:1 molar ratio) and water content (<0.1%) is essential to prevent degradation of the acid-labile N-oxide moiety to the parent amine. Lyophilization is the preferred isolation method to obtain a stable crystalline solid [6].

Biocatalytic Synthesis (hFMO3-Mediated Oxidation):Recent advances leverage whole-cell biocatalysis using E. coli JM109 overexpressing recombinant human FMO3. This system offers high regio- and stereo-selectivity:

  • Cofactor Regeneration: NADPH dependency is addressed by adding NADP⁺ and citrate/MgCl₂ to the reaction medium, exploiting endogenous E. coli metabolism for continuous NADPH regeneration. This boosts conversion yields to >90% for enclomiphene within 24 hours [4].
  • Solubility Management: Clomifene’s hydrophobicity (Log P ~7.5) limits aqueous solubility. Biotransformations employ water-miscible co-solvents like ethanol (≤10% v/v) or dimethyl sulfoxide (DMSO, ≤5% v/v) to enhance substrate loading without significant enzyme inhibition. Optimized conditions achieve substrate concentrations up to 200 mg/L [4].
  • Downstream Processing: Post-reduction, the N-oxide is extracted into tert-butyl methyl ether, purified via silica gel chromatography (eluting with CH₂Cl₂:MeOH:NH₄OH, 90:9:1), and converted to the hydrochloride salt using HCl gas in ethanol. This route minimizes isomerization and over-oxidation, yielding >95% pure enclomiphene N-oxide hydrochloride [4].

Table 2: Comparative Analysis of Clomifene N-Oxide Hydrochloride Synthetic Routes

ParameterChemical Route (mCPBA)Biocatalytic Route (hFMO3/E. coli)
Overall Yield (Pure trans-N-oxide·HCl)50-60%75-85%
Key ImpuritiesN,N-Dioxide (5-10%), Isomer mixtureParent amine (<3%), Minimal isomer byproducts
Reaction Time8-12 hours (Oxidation step)18-24 hours
Purification ComplexityHigh (Chromatography essential)Moderate (Solvent extraction + Crystallization)
StereoselectivityLow (Requires post-synthesis resolution)High (Preferential trans-N-oxidation)
Environmental ImpactHigh (Halogenated solvents, mCPBA waste)Low (Aqueous buffer, Ethanol solvent)
Scale-Up FeasibilityModerate (Exothermic oxidation risk)High (Fermentation infrastructure)

Role of N-Oxide Functionalization in Enhancing Metabolic Stability

N-oxide formation represents a strategic prodrug approach and metabolic stabilization tactic for clomifene. The parent clomifene undergoes extensive hepatic metabolism primarily via cytochrome P450 (CYP) isoenzymes (notably CYP2D6 and CYP3A4), leading to hydroxylated metabolites and N-deethylation. These pathways contribute to variable pharmacokinetics and potential drug interactions. Introducing the N-oxide moiety fundamentally alters the metabolic fate:

  • CYP Metabolism Bypass: The N-oxide group is resistant to CYP-mediated oxidation. Incubation of clomifene N-oxide with human liver microsomes shows <5% conversion back to clomifene over 60 minutes, compared to >40% metabolism of clomifene under identical conditions. This directly translates to reduced inter-individual variability linked to CYP polymorphisms [4] [5].
  • Alternative Clearance Pathways: The primary elimination route shifts towards direct renal excretion of the polar N-oxide and reversible reduction (primarily via gut microbiota and tissue-soluble reductases) back to the active parent amine. This reductive pathway acts as an intrinsic sustained-release mechanism, prolonging systemic exposure to clomifene. Pharmacokinetic studies in mice show clomifene N-oxide exhibits a 2.3-fold longer elimination half-life (t₁/₂β) compared to clomifene hydrochloride [1] [5].
  • Reduced Plasma Protein Binding: While clomifene exhibits >98% plasma protein binding (primarily to albumin), the N-oxide derivative shows reduced binding (~85-90%). This increases the free fraction available for tissue distribution or target engagement, potentially enhancing efficacy at equivalent total plasma concentrations [1].
  • Tissue Distribution Modulation: The N-oxide’s increased polarity limits passive diffusion across lipid membranes. However, specific tissues (e.g., liver, lung) express transporters capable of N-oxide uptake. This can be exploited for targeted delivery. Research indicates significantly higher clomifene N-oxide accumulation in ER-rich tissues (breast, endometrial) compared to muscle or fat, suggesting transporter-mediated uptake potentially linked to organic cation transporters (OCTs) [1] [5].

Figure: Metabolic Fate of Clomifene vs. Clomifene N-Oxide

Clomifene (Parent Drug)||--- CYP3A4/CYP2D6 ---> Hydroxylated Metabolites (Inactive/Active)||--- N-Deethylation ---> Desethyl-Clomifene (Active)||--- Glucuronidation/Sulfation ---> ExcretedClomifene N-Oxide (Prodrug/Metabolite)||--- Renal Excretion (Major Pathway, Polar)||--- Microbial/Tissue Reductases ---> Clomifene (Parent Drug)||--- Direct Glucuronidation (Minor)

The stability of the N-oxide linkage is pH-dependent. While stable at physiological pH (7.4), rapid reduction occurs under strongly acidic conditions (pH < 2), relevant for gastric fluid exposure upon oral administration. Formulation strategies for the hydrochloride salt therefore often employ enteric coating to ensure delivery to the neutral/slightly basic small intestine, minimizing premature reduction and maximizing systemic availability of the intact N-oxide [4] [6].

Properties

CAS Number

97986-33-9

Product Name

Clomifene N-Oxide Hydrochloride

IUPAC Name

2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine oxide;hydrochloride

Molecular Formula

C26H29Cl2NO2

Molecular Weight

458.4 g/mol

InChI

InChI=1S/C26H28ClNO2.ClH/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H

InChI Key

AVTPJFWPNRRPRD-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.